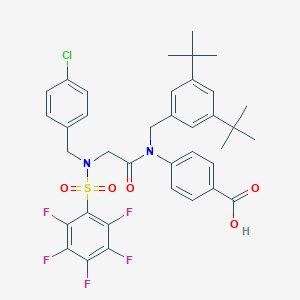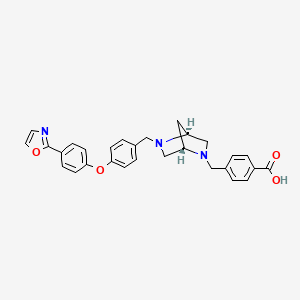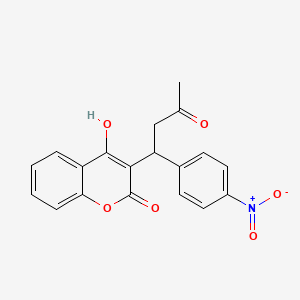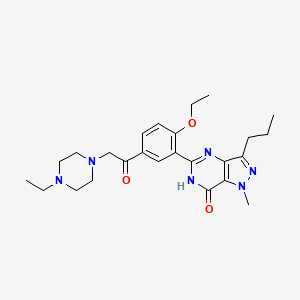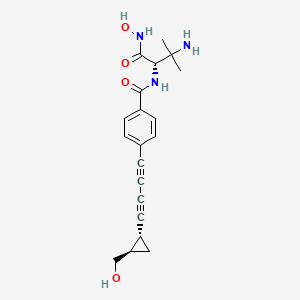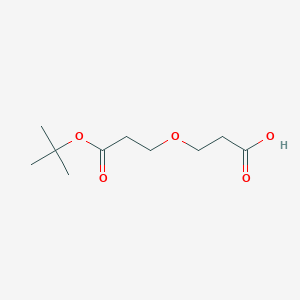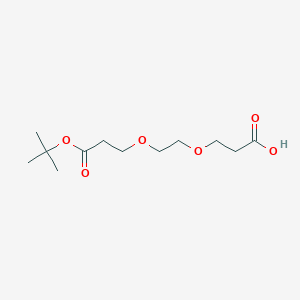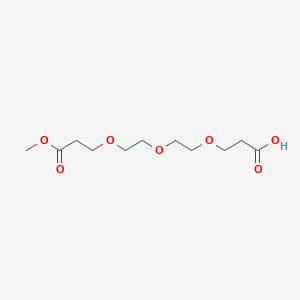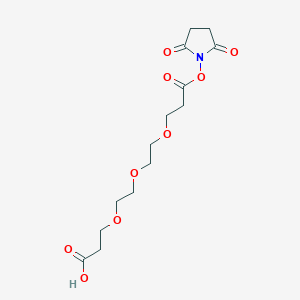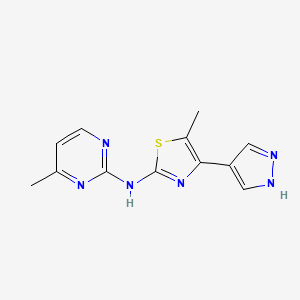
ADX88178
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADX88178 est un modulateur allostérique positif hautement sélectif du récepteur métabotropique du glutamate 4 (mGlu4). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement de maladies neurologiques telles que la maladie de Parkinson .
Applications De Recherche Scientifique
ADX88178 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the modulation of metabotropic glutamate receptors.
Biology: Investigated for its effects on cellular signaling pathways and neuroinflammation.
Medicine: Explored as a potential therapeutic agent for neurological disorders, particularly Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting metabotropic glutamate receptors
Mécanisme D'action
L’ADX88178 exerce ses effets en se liant au récepteur métabotropique du glutamate 4 (mGlu4) et en augmentant son activité. Cette modulation allostérique positive conduit à une activation accrue du récepteur en présence de glutamate. L’activation des récepteurs mGlu4 peut moduler diverses voies de signalisation, conduisant à des effets neuroprotecteurs et anti-inflammatoires. Ce mécanisme est particulièrement pertinent dans le contexte des maladies neurodégénératives comme la maladie de Parkinson .
Analyse Biochimique
Biochemical Properties
ADX88178 potentiates glutamate-mediated activation of human mGluR4 with EC50 values of 4 nM . It interacts with mGluR4, a type of metabotropic glutamate receptor, and enhances its activation . This interaction is highly selective, with minimal effects on other metabotropic glutamate receptors .
Cellular Effects
In cellular models, this compound has been shown to have anti-inflammatory effects. It downregulates the expression of pro-inflammatory mediators, such as TNF-α, IL-1β, CCL-2, IL-6, NOS2, and miR-155, in BV2 cells and primary microglia . This suggests that this compound can influence cell function by modulating inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the mGluR4 receptor. As a positive allosteric modulator, it enhances the activation of this receptor, leading to downstream effects such as the attenuation of inflammatory responses . It activates G i-independent, alternative signaling pathways as indicated by the absence of pertussis toxin-mediated inhibition and by increased phosphorylation of cAMP-response element binding protein (CREB), an inhibitor of the NF B pro-inflammatory pathway .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects. For instance, in mice, it dose-dependently increases the number of open-arm entries in the elevated plus maze test, indicative of anxiolytic-like efficacy . The effects of different dosages of this compound in more specific animal models have not been extensively studied.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’ADX88178 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour obtenir la sélectivité et la puissance souhaitées pour le mGlu4. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique la mise à l’échelle des réactions, l’optimisation des conditions pour l’équipement industriel et la garantie de la conformité aux normes réglementaires pour la production pharmaceutique. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la cohérence du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’ADX88178 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, améliorant la stabilité ou l’activité du composé.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant potentiellement la sélectivité et la puissance du composé
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des versions modifiées de l’this compound avec des groupes fonctionnels modifiés. Ces modifications peuvent améliorer les propriétés pharmacocinétiques du composé, telles que la solubilité, la stabilité et la biodisponibilité .
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier la modulation des récepteurs métabotropiques du glutamate.
Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et la neuroinflammation.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies neurologiques, en particulier la maladie de Parkinson.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs métabotropiques du glutamate
Comparaison Avec Des Composés Similaires
Composés similaires
VU0155041 : Un autre modulateur allostérique positif du mGlu4 avec des propriétés pharmacologiques similaires.
JNJ-40411813 : Un composé qui cible également le mGlu4, mais avec des profils de sélectivité et de puissance différents.
Unicité de l’this compound
L’this compound se distingue par sa haute sélectivité et sa puissance pour le mGlu4, ce qui en fait un outil précieux pour étudier le rôle de ce récepteur dans divers processus physiologiques et pathologiques. Sa capacité à pénétrer le cerveau et à moduler les réponses neuro-inflammatoires renforce encore son potentiel en tant qu’agent thérapeutique .
Propriétés
IUPAC Name |
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQNXKWDQRNHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
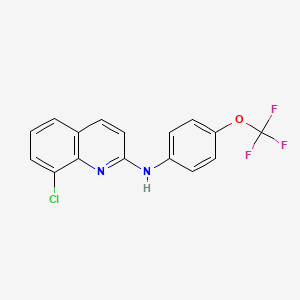

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)

